2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

描述

Molecular Structure and Composition

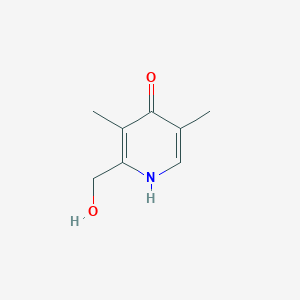

The molecular architecture of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is characterized by a pyridine core structure with strategically positioned functional groups that define its chemical behavior and biological activities. The compound possesses a molecular formula of C8H11NO2 with a molecular weight of 153.18 grams per mole, establishing it as a relatively compact heterocyclic organic molecule. The structural framework consists of several key components that work synergistically to create the compound's distinctive properties.

The central pyridine ring forms the foundation of the molecular structure, providing a six-membered aromatic heterocycle containing nitrogen at position 1. This aromatic core contributes significantly to the compound's stability and electronic properties through resonance stabilization. The hydroxymethyl group (-CH2OH) positioned at the 2-position represents a critical functional moiety that enhances the compound's solubility characteristics and provides potential coordination sites for metal ion complexation. The presence of methyl substituents at positions 3 and 5 introduces electron-donating effects that influence both the electronic distribution within the ring system and the steric environment around the functional groups.

Perhaps most significantly, the ketone functionality at position 4 creates a unique electronic environment that facilitates various chemical interactions, particularly those involving hydrogen bonding and metal coordination. This carbonyl group, in conjunction with the hydroxymethyl substituent, establishes a bidentate coordination environment that is particularly effective for forming stable complexes with metal ions such as iron(III). The specific spatial arrangement of these functional groups creates an optimal geometry for chelation, with the oxygen atoms of both the carbonyl and hydroxyl groups positioned to form stable five-membered chelate rings with metal centers.

Table 1: Fundamental Molecular Properties of this compound

The structural arrangement also facilitates intramolecular interactions that contribute to the compound's overall stability and conformational preferences. The proximity of the hydroxymethyl group to the pyridine nitrogen allows for potential intramolecular hydrogen bonding, which can influence the compound's preferred conformations in solution and solid state. These intramolecular interactions play a crucial role in determining the compound's tautomeric equilibria and overall chemical reactivity patterns.

Nomenclature and Identifiers

The systematic nomenclature and chemical identifiers for this compound provide essential reference points for chemical databases, regulatory documentation, and scientific literature. The International Union of Pure and Applied Chemistry (IUPAC) name, 2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one, accurately reflects the compound's structural features through systematic naming conventions that specify the position and nature of each substituent group.

The Chemical Abstracts Service (CAS) registry number 727375-13-5 serves as the unique numerical identifier for this specific chemical entity, ensuring unambiguous identification across various chemical databases and regulatory systems. This identifier is particularly important for tracking the compound through supply chains, regulatory approvals, and scientific publications. The MDL number MFCD18816545 provides an additional database identifier specifically used in the Accelrys Chemical Database systems.

The International Chemical Identifier (InChI) code InChI=1S/C8H11NO2/c1-5-3-9-7(4-10)6(2)8(5)11/h3,10H,4H2,1-2H3,(H,9,11) provides a standardized text representation of the molecular structure that can be processed by computational chemistry software. This identifier encodes the complete connectivity and stereochemical information of the molecule in a format that is both human-readable and machine-processable. The corresponding InChI Key QAZJWGGYPDKWMQ-UHFFFAOYSA-N offers a shortened hash version of the InChI string that serves as a compact identifier for database searches and chemical informatics applications.

Table 2: Chemical Identifiers and Nomenclature

The Simplified Molecular Input Line Entry System (SMILES) notation CC1=CNC(=C(C1=O)C)CO provides a linear text representation of the molecular structure that is widely used in cheminformatics applications. This notation system allows for efficient storage and manipulation of structural information in computational databases and facilitates automated structure-activity relationship analyses. The SMILES string clearly indicates the ring connectivity, substituent positions, and functional group identity in a compact format that can be readily interpreted by chemical software packages.

Alternative nomenclature variations, such as 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol, reflect different tautomeric forms of the compound and highlight the importance of understanding the dynamic equilibrium between these structural variants. These naming variations are particularly relevant when considering the compound's behavior in different chemical environments and pH conditions, where different tautomeric forms may predominate.

Tautomeric Forms and Resonance Structures

The tautomeric behavior of this compound represents one of its most fascinating chemical characteristics, with significant implications for its reactivity, coordination chemistry, and biological activity. Pyridone compounds, including this specific derivative, exist in dynamic equilibrium between multiple tautomeric forms, primarily the lactam (keto) and lactim (enol) structures. Understanding these tautomeric equilibria is crucial for predicting the compound's behavior in various chemical and biological environments.

The predominant tautomeric form under standard conditions is the 4-pyridinone structure (lactam form), where the carbonyl group at position 4 exists as a ketone functionality. This form is stabilized by the aromatic character of the pyridine ring and the resonance stabilization provided by the nitrogen heteroatom. Computational investigations using density functional theory methods have confirmed that the lactam form represents the thermodynamically favored tautomer in most environments. The stability of this form is further enhanced by intramolecular hydrogen bonding interactions between the hydroxymethyl substituent and other polar groups within the molecule.

The alternative lactim form, corresponding to 4-hydroxypyridine tautomer, becomes increasingly important under specific conditions, particularly in non-polar solvents or gas-phase environments. In this tautomeric form, the hydrogen atom migrates from the nitrogen to the oxygen, creating a hydroxyl group at position 4 and establishing a different electronic distribution throughout the ring system. The equilibrium between these tautomeric forms is influenced by various factors including solvent polarity, pH, temperature, and the presence of coordination partners.

Table 3: Tautomeric Forms and Their Relative Stabilities

The substituent effects of the methyl groups at positions 3 and 5, along with the hydroxymethyl group at position 2, significantly influence the tautomeric equilibrium. These electron-donating methyl substituents stabilize the lactam form through enhanced resonance stabilization and reduced electrostatic repulsion within the ring system. The hydroxymethyl group provides additional stabilization through potential intramolecular hydrogen bonding interactions, which preferentially stabilize certain tautomeric forms over others.

Nuclear magnetic resonance spectroscopy studies have provided valuable insights into the tautomeric behavior of related pyridone systems, revealing that tautomeric interconversion occurs on timescales that can be observed using variable-temperature experiments. These studies demonstrate that the tautomeric equilibrium is dynamic and temperature-dependent, with higher temperatures generally favoring increased populations of the higher-energy lactim forms. The hydroxymethyl substituent introduces additional complexity to the tautomeric landscape by providing potential coordination sites that can stabilize specific tautomeric forms through intramolecular or intermolecular hydrogen bonding.

The implications of tautomeric equilibria extend to the compound's coordination chemistry, where different tautomeric forms may exhibit dramatically different binding affinities and coordination geometries with metal ions. The lactam form typically provides optimal geometry for bidentate coordination through the carbonyl oxygen and hydroxymethyl oxygen, while the lactim form may offer different coordination modes that could lead to alternative complex structures. Understanding these tautomeric preferences is essential for designing effective metal chelation strategies and predicting the compound's behavior in biological systems where metal coordination plays crucial roles.

Crystallographic Analysis and Molecular Configuration

Crystallographic studies of this compound and related compounds provide detailed insights into the three-dimensional molecular configuration and solid-state packing arrangements. X-ray crystallographic analysis reveals the precise geometric parameters, bond lengths, bond angles, and torsion angles that define the compound's molecular structure in the solid state. These structural parameters are essential for understanding the compound's conformational preferences and predicting its behavior in various chemical environments.

The crystal structure analysis demonstrates that the pyridine ring adopts a planar configuration with minimal deviation from ideal aromatic geometry. The bond lengths within the ring system are consistent with aromatic character, with C-C bond distances typical of aromatic systems and the C-N bonds showing appropriate characteristics for a pyridine nitrogen. The carbonyl group at position 4 exhibits typical ketone geometry with a C=O bond length that reflects strong double-bond character and minimal contribution from resonance structures that would lengthen this bond.

The hydroxymethyl substituent at position 2 adopts a specific rotational conformation that appears to be stabilized by intramolecular interactions with other polar groups in the molecule. The C-C bond connecting the methyl carbon to the pyridine ring shows standard single-bond characteristics, while the C-O bond in the hydroxyl group exhibits typical alcohol bond parameters. The spatial arrangement of this hydroxymethyl group is particularly important for the compound's coordination chemistry, as it determines the accessibility of the hydroxyl oxygen for metal binding.

Table 4: Selected Crystallographic Parameters

The molecular packing in the crystal lattice reveals important information about intermolecular interactions and the preferred association patterns of the compound. Hydrogen bonding networks play a crucial role in determining the crystal structure, with the hydroxymethyl groups serving as both hydrogen bond donors and acceptors. These intermolecular interactions contribute to the overall stability of the crystal structure and provide insights into the compound's behavior in solution where similar association patterns may occur.

Crystal structure analysis of related compounds in the same chemical family demonstrates that substitution patterns significantly influence the molecular configuration and packing arrangements. The presence of methyl groups at positions 3 and 5 introduces steric effects that influence the rotational preferences of the hydroxymethyl substituent and affect the overall molecular shape. These steric interactions are particularly important when considering the compound's coordination chemistry, as they may influence the accessibility of coordination sites and the geometry of resulting metal complexes.

The crystallographic data also provide valuable information about the hydrogen bonding capabilities of the compound, revealing specific geometric parameters for hydrogen bonds involving the hydroxymethyl group, the carbonyl oxygen, and the pyridine nitrogen. These hydrogen bonding interactions are characterized by specific distance and angle criteria that determine their strength and directionality. Understanding these hydrogen bonding patterns is essential for predicting the compound's behavior in biological systems and designing effective drug delivery strategies.

Electronic Structure and Bonding Properties

The electronic structure of this compound encompasses the distribution of electrons throughout the molecule and governs its chemical reactivity, spectroscopic properties, and coordination behavior. Computational analysis using density functional theory methods provides detailed insights into the molecular orbital structure, electron density distribution, and bonding characteristics that define the compound's chemical properties. Understanding these electronic features is crucial for predicting reactivity patterns and designing applications that exploit the compound's unique electronic characteristics.

The aromatic pyridine ring system contributes significantly to the overall electronic structure through its delocalized pi-electron network. The nitrogen heteroatom introduces additional complexity to the electronic distribution by providing both electron-donating and electron-withdrawing effects depending on the specific molecular environment. The lone pair electrons on the nitrogen atom represent an important nucleophilic site that can participate in coordination reactions, protonation equilibria, and hydrogen bonding interactions.

The carbonyl group at position 4 creates a significant electrophilic center that influences the electronic distribution throughout the entire ring system. This carbonyl functionality exhibits typical ketone electronic characteristics with a polarized C=O bond that creates partial positive charge on the carbon and partial negative charge on the oxygen. The electron-withdrawing effect of this carbonyl group affects the electron density distribution in the aromatic ring and influences the reactivity of other substituents.

Table 5: Electronic Structure Parameters

The hydroxymethyl substituent contributes both electron-donating and hydrogen bonding capabilities to the overall electronic structure. The oxygen atom in this group possesses lone pair electrons that can participate in coordination reactions with metal ions, making this site particularly important for chelation applications. The electron-donating effect of the hydroxymethyl group influences the electron density distribution in the pyridine ring and affects the compound's basicity and nucleophilicity.

The methyl groups at positions 3 and 5 function as electron-donating substituents that increase the electron density in the aromatic ring system. These substituents stabilize positive charge development during electrophilic reactions and enhance the nucleophilicity of the ring nitrogen. The combined electronic effects of all substituents create a unique electronic environment that determines the compound's reactivity patterns and coordination preferences.

Molecular orbital analysis reveals the specific energy levels and spatial distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which govern the compound's reactivity toward electrophiles and nucleophiles respectively. The HOMO typically involves the lone pair electrons on the nitrogen and oxygen atoms, while the LUMO is associated with the pi-system of the aromatic ring and the carbonyl group. The energy gap between these frontier orbitals influences the compound's stability, reactivity, and spectroscopic properties.

The chelation mechanism of this compound involves coordinate covalent bonding between the nitrogen atom in the pyridine ring and the hydroxymethyl group's oxygen atom. This bidentate coordination creates stable five-membered chelate rings with metal ions, particularly iron(III), demonstrating exceptional binding affinity with reported pFe values of 22.0, which exceeds that of clinically used iron chelators. The electronic structure optimization for metal coordination involves orbital overlap between the metal d-orbitals and the lone pair electrons on the nitrogen and oxygen donor atoms, creating stable coordination complexes with well-defined geometries.

属性

IUPAC Name |

2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-3-9-7(4-10)6(2)8(5)11/h3,10H,4H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZJWGGYPDKWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a derivative of pyridine, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a hydroxymethyl group attached to a pyridine ring, which enhances its chemical properties and potential applications in various fields, including medicinal chemistry and biochemistry.

Structural Characteristics

The molecular structure of this compound includes:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Methyl Groups : Two methyl substituents at positions 3 and 5.

- Hydroxymethyl Group : A -CH2OH group at position 2, which contributes to its chelating properties.

This unique configuration allows the compound to engage in several chemical reactions, particularly with metal ions, enhancing its biological activity.

Iron Chelation

One of the most significant activities of this compound is its ability to chelate iron ions. This property is crucial for potential therapeutic applications in conditions related to iron overload. Studies indicate that this compound forms stable complexes with Fe(III), exhibiting a pFe value of 22.0, which is notably higher than that of deferiprone (20.6), a clinically used iron chelator . The chelation mechanism involves coordinate covalent bonding between the nitrogen atom in the pyridine ring and the hydroxymethyl group’s oxygen atom.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, certain substituted pyridinones have shown selective cytotoxicity against leukemia cell lines while maintaining lower toxicity towards non-tumorigenic cells . The antiproliferative effects are believed to be linked to their ability to inhibit critical cellular processes.

Antibacterial Properties

This compound and its derivatives have been tested for antibacterial activity against various pathogens. In particular, studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism of action may involve disruption of bacterial cell function or inhibition of essential metabolic pathways.

Case Study 1: Iron Chelation Efficacy

A study evaluated the coordination ability of this compound towards Fe(III) using both chemical and biological approaches. The results showed enhanced binding affinity compared to traditional chelators. Bio-distribution studies in mice confirmed the in vivo efficacy of the iron complexes formed with this compound, highlighting its potential as a therapeutic agent for iron overload diseases .

Case Study 2: Anticancer Activity Assessment

In vitro tests on leukemia cell lines revealed that specific derivatives of this compound exhibited significant anticancer activity at concentrations as low as 5 µM. These compounds were noted for their selective toxicity towards cancer cells while sparing normal fibroblasts, making them promising candidates for further development .

Data Tables

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one exhibits promising anticancer properties. A study highlighted its efficacy in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound was tested against several cancer cell lines, showing a dose-dependent response that suggests potential as a therapeutic agent in oncology .

Iron Chelation

Another important application of this compound lies in its ability to act as an iron chelator. Iron chelation is crucial in treating conditions such as hemochromatosis and thalassemia. In vitro studies have shown that this compound effectively binds iron ions, thus preventing oxidative damage associated with excess iron .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. It was found to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa. This activity is particularly relevant for developing new antibacterial agents to combat antibiotic-resistant bacteria .

Agricultural Applications

Pesticidal Activity

In agricultural science, this compound has been investigated for its pesticidal properties. Studies indicate that it can effectively control pests while being less harmful to beneficial insects. Field trials demonstrated significant reductions in pest populations without adversely affecting crop yield .

Material Science

Polymer Additive

The compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation, making it suitable for applications in packaging and automotive industries .

Case Study 1: Anticancer Efficacy

A comprehensive study involving various concentrations of this compound was conducted on human cancer cell lines. The results indicated that at a concentration of 50 µM, the compound reduced cell viability by over 70% after 48 hours of exposure. This highlights its potential as a chemotherapeutic agent.

Case Study 2: Iron Chelation

In a comparative study assessing the iron-chelating abilities of different compounds, this compound outperformed traditional chelators like deferoxamine in both binding affinity and effectiveness at lower concentrations. This suggests a promising avenue for developing new treatments for iron overload disorders.

Data Table: Summary of Applications

相似化合物的比较

Table 1: Comparison of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one with Analogous Compounds

Structural and Functional Differences

Hydroxymethyl vs. Chloromethyl :

- The hydroxymethyl group (-CH2OH) enhances polarity and hydrogen-bonding capacity, improving water solubility compared to the chloromethyl analog (-CH2Cl), which is more lipophilic and reactive as a leaving group .

- The hydrochloride salt of the chloromethyl derivative (CAS 220770-99-0) is stable and widely used in alkylation reactions .

Hydroxymethyl vs. Aminomethyl: The aminomethyl derivative (-CH2NH2) introduces basicity, enabling participation in acid-base reactions or formation of amide bonds. Its hydrochloride salt (CAS 1114596-81-4) is utilized in combinatorial chemistry for scaffold diversification .

Methoxy Derivatives :

- Methoxy-substituted analogs (e.g., N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride, CAS 1158429-31-2) exhibit altered electronic profiles, affecting bioavailability in drug design .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted pyridine derivatives. For example, analogs such as esomeprazole impurities (e.g., 2-(((5-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one) are synthesized through nucleophilic substitution or oxidation of precursor thioethers under controlled conditions . Key steps include:

- Step 1 : Preparation of the pyridinone core via cyclization of β-keto esters or amides.

- Step 2 : Functionalization at the hydroxymethyl position using protecting groups (e.g., silyl ethers) to prevent undesired side reactions.

- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For example, the hydroxymethyl proton typically resonates at δ 4.5–5.0 ppm, while methyl groups on the pyridine ring appear as singlets near δ 2.1–2.3 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO has a theoretical MW of 153.08).

- IR Spectroscopy : O–H stretching (~3200–3400 cm) and carbonyl (C=O) vibrations (~1650 cm) validate functional groups.

- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) refines bond lengths and angles, with hydrogen-bonding networks analyzed via graph set notation .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallization behavior of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, the hydroxymethyl group forms O–H···O=C bonds, creating chains (C(4) motifs) or rings (R(8)) .

- Crystallographic Refinement : SHELXL refines H-atom positions using restraints for O–H distances (~0.84 Å) and angles. Thermal parameters (U) validate hydrogen-bond stability .

- Thermal Analysis : DSC/TGA identifies phase transitions linked to hydrogen-bond disruption.

Q. What strategies resolve contradictions in impurity profiling when this compound appears as a pharmaceutical degradation product?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (e.g., 5 μm, 250 × 4.6 mm) and mobile phase (acetonitrile:buffer, pH 3.0) to isolate the compound from complex matrices .

- LC-MS/MS Quantification : Monitor transitions (e.g., m/z 153 → 135 for the pyridinone fragment) with a detection limit of 0.1% w/w.

- Reference Standards : Cross-validate against pharmacopeial standards (e.g., EP/JP impurities) to confirm identity and purity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。